![molecular formula C15H22ClN3O B1399345 1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 1316217-82-9](/img/structure/B1399345.png)
1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a reaction involving 4,6-dichloro-2-methylpyrimidine and piperidin-4-ol in 1,4-dioxane at 20°C for 72 hours has been described . The solvent was removed in vacuo, and the residue was dissolved in ethyl acetate and washed with saturated sodium bicarbonate .Physical And Chemical Properties Analysis
This compound is reported to be a solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the search results.Scientific Research Applications
Antiviral Activity
The pyrimidine moiety present in the compound is known for its antiviral properties. Compounds with a similar structure have been reported to show inhibitory activity against influenza A and other viruses . This suggests that our compound could be synthesized and tested for potential antiviral effects, particularly against RNA viruses.
Anti-inflammatory Activity
Pyrimidines and piperidines are often explored for their anti-inflammatory effects. Given the structural similarity to known anti-inflammatory agents, this compound could be investigated for its efficacy in reducing inflammation, possibly through the inhibition of specific cytokines or signaling pathways .
Anticancer Properties
The chloro-substituted pyrimidine ring in the compound’s structure is similar to other molecules that have shown antiproliferative effects. Research could focus on the compound’s potential to act as a chemotherapeutic agent, targeting specific cancer cell lines or mechanisms involved in cell division and proliferation .
Antimicrobial Effects
Indole derivatives, which share some structural similarities with our compound, have demonstrated a broad spectrum of antimicrobial activities. This compound could be synthesized and screened against various bacterial and fungal strains to assess its potential as a new antimicrobial agent .
Antidiabetic Potential
Compounds with piperidine and pyrimidine structures have been associated with antidiabetic effects. The compound could be evaluated for its ability to modulate insulin release or improve insulin sensitivity, contributing to the management of diabetes .
properties
IUPAC Name |
1-[4-(6-chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-10-17-12(9-13(16)18-10)11-5-7-19(8-6-11)14(20)15(2,3)4/h9,11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLONZBSNKZXGTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCN(CC2)C(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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